Ioxitalamic acid - 28179-44-4

Ioxitalamic acid

Catalog Number: EVT-271811
CAS Number: 28179-44-4
Molecular Formula: C12H11I3N2O5
Molecular Weight: 643.94 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ioxitalamic acid is a synthetic compound [, ] classified as an ionic, radiopaque contrast agent []. In scientific research, it has predominantly been employed to investigate renal function and as a tool in various pharmacological studies [, , , , ].

Methylglucamine

  • Compound Description: Methylglucamine, also known as meglumine, is an amino sugar derived from glucose. It is often used as a pharmaceutical excipient, particularly in forming salts with acidic drugs to enhance their solubility. []
  • Relevance: Methylglucamine forms a salt with Ioxitalamic acid (Ioxitalamate meglumine) to increase its water solubility, making it suitable for intravenous administration as an X-ray contrast agent. This salt form is frequently used in medical imaging. [, ]

Monoethanolamine

  • Compound Description: Monoethanolamine (MEA) is an organic chemical compound with both amine and alcohol functional groups. Like methylglucamine, it is used to form salts with pharmaceutical compounds to improve their solubility. []
  • Relevance: Similar to Methylglucamine, Monoethanolamine can form a salt with Ioxitalamic acid to enhance its water solubility. This salt form is also employed in X-ray contrast formulations. [, ]
  • Compound Description: Ioxaglic acid is another example of an iodinated contrast medium used for diagnostic imaging procedures. It is classified as a non-ionic contrast agent. []

Iohexol

  • Compound Description: Iohexol is a non-ionic, low-osmolar contrast agent used in various X-ray and computed tomography (CT) imaging procedures. []
  • Relevance: Like Ioxaglic acid, Iohexol and Ioxitalamic acid are both iodinated contrast agents used in medical imaging. While they share the characteristic presence of iodine atoms for X-ray attenuation, Iohexol, being non-ionic, exhibits different pharmacological properties compared to the ionic Ioxitalamic acid. []

Ciprofloxacin

  • Compound Description: Ciprofloxacin is a broad-spectrum antibiotic belonging to the fluoroquinolone class. It is used to treat various bacterial infections, including urinary tract infections. []
  • Relevance: While structurally unrelated to Ioxitalamic acid, Ciprofloxacin was investigated in a study alongside Ioxitalamic acid. In this particular study, Ioxitalamic acid was used as a marker for glomerular filtration rate while assessing the pharmacokinetics of Ciprofloxacin in elderly patients undergoing prostate surgery. []

Mezlocillin

  • Compound Description: Mezlocillin is a penicillin-type antibiotic effective against a wide range of bacteria, including Pseudomonas aeruginosa. It is often used to treat serious infections. []
  • Relevance: Although structurally dissimilar to Ioxitalamic acid, Mezlocillin was investigated alongside Ioxitalamic acid in a pharmacokinetic study. The research aimed to analyze the concentration levels of both Mezlocillin and its degradation product, along with Ioxitalamic acid (used as a glomerular filtration rate marker) in healthy individuals. []

Piperacillin

  • Compound Description: Piperacillin is an extended-spectrum penicillin antibiotic frequently used with a β-lactamase inhibitor to treat a variety of bacterial infections. []
  • Relevance: While structurally different from Ioxitalamic acid, Piperacillin was studied in conjunction with Ioxitalamic acid in a pharmacokinetic analysis. The study focused on determining the concentrations of both Piperacillin, its degradation product, and Ioxitalamic acid (used as a glomerular filtration rate marker) in healthy volunteers. []

Fleroxacin

  • Compound Description: Fleroxacin is a fluoroquinolone antibiotic, similar to Ciprofloxacin, known for its broad-spectrum activity against various bacteria. []
  • Relevance: Although Fleroxacin shares no structural similarities with Ioxitalamic acid, both were investigated together in a research study. The study aimed to analyze the effectiveness of Fleroxacin against urinary tract infection-causing bacteria and to determine its concentration in bodily fluids. In this study, Ioxitalamic acid was used to monitor urinary contamination during sample collection. []
Source and Classification

Ioxitalamic acid is classified as an ionic iodinated contrast medium. It is a first-generation contrast agent characterized by its high osmolality, typically ranging from 1500 to 1800 mOsm/kg. The compound is known chemically as 5-acetamido-N-methyl-2,4,6-triiodoisoformamide benzoic acid and is often used in its salt forms with sodium or meglumine. It was developed by Liebel-Flarshem Canada Inc. and received approval from Health Canada in 1995 .

Synthesis Analysis

The synthesis of ioxitalamic acid involves several critical steps:

  1. Starting Material: The synthesis begins with 5-nitro mono-methyl m-phthalate.
  2. Amidation: The starting material undergoes an amidation reaction to form an amide.
  3. Catalytic Reduction: The nitro group is reduced to an amine through catalytic reduction.
  4. Iodination: Iodine atoms are introduced into the molecule.
  5. Acetylation: The final step involves the acetylation of the amine group to yield ioxitalamic acid.

These steps are optimized for industrial production to ensure high yield and purity, making the compound suitable for pharmaceutical applications .

Technical Parameters

Molecular Structure Analysis

Ioxitalamic acid has a complex molecular structure characterized by the presence of three iodine atoms, which contribute to its high radiopacity. Its chemical formula is C12H11I3N2O5C_{12}H_{11}I_3N_2O_5, with a molecular weight averaging around 643.94 g/mol.

Structural Features

  • Functional Groups: The molecule contains an acetamido group, multiple iodine substituents, and a benzoic acid moiety.
  • 3D Structure: The three-dimensional conformation of ioxitalamic acid is essential for its function as a contrast agent, influencing how it interacts with X-rays during imaging procedures .
Chemical Reactions Analysis

Ioxitalamic acid can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, ioxitalamic acid can be oxidized to yield carboxylic acids.
  2. Reduction: Reduction reactions can modify functional groups within the molecule, potentially altering its properties.
  3. Substitution Reactions: Halogen atoms in the structure can be substituted with other groups using halogenating agents like chlorine or bromine.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride can facilitate reduction processes .
Mechanism of Action

Ioxitalamic acid functions primarily as a bowel opacifier during imaging procedures:

  • Target Action: It enhances the contrast in CT scans by opacifying the bowel, allowing for better differentiation between bowel loops and surrounding soft tissues.
  • Biochemical Pathways: Its high osmolality enables it to remain within the gastrointestinal tract for extended periods, facilitating thorough imaging before excretion via feces.
  • Pharmacokinetics: While ioxitalamic acid is generally not absorbed in the gastrointestinal tract, it can be completely absorbed in cases of intestinal perforation .
Physical and Chemical Properties Analysis

Key Properties

  • Appearance: Ioxitalamic acid is typically presented as a white crystalline powder.
  • Solubility: It exhibits solubility in water due to its ionic nature.
  • Melting Point: The melting point exceeds 300 °C, indicating thermal stability under normal conditions.

Chemical Behavior

The compound's properties are influenced by its high osmolality, which has implications for renal toxicity and other physiological effects during medical imaging procedures .

Applications

Ioxitalamic acid is primarily used in medical imaging as a contrast agent for:

  • Computed Tomography Scans: It significantly enhances image quality by improving visibility of internal structures within the abdomen and pelvis.
  • Radiographic Procedures: It aids in traditional gastroduodenal radiography by providing clearer images of the gastrointestinal tract.

Additionally, ongoing research explores its interactions with other iodinated contrast media to better understand cross-reactivity patterns among different compounds within this class .

Historical Development and Evolution of Ioxitalamic Acid as a Contrast Agent

Emergence in First-Generation Ionic Contrast Media

Ioxitalamic acid emerged as a foundational compound within the first generation of iodinated contrast media, characterized by their ionic monomeric structure and high osmolality. Developed as a tri-iodinated benzoic acid derivative (chemical formula: C12H11I3N2O5), its molecular design features three iodine atoms bound to a benzene ring, enabling effective X-ray attenuation. This structure aligns it with early agents like diatrizoate and iothalamate, which dominated radiology from the 1950s–1980s [1] [8].

The high osmolality (1,500–1,800 mOsm/kg) of ioxitalamic acid—5–8 times higher than human plasma—was intrinsic to its ionic dissociation in solution. While this property facilitated bowel opacification by slowing intestinal transit, it also posed risks for intravascular use, confining its primary application to gastrointestinal studies [1] [3]. Its mechanism relied on creating density gradients between soft tissues and the lumen, enhancing CT visualization of abdominal and pelvic structures without systemic absorption in intact digestive tracts [1] [5].

Table 1: Key Structural and Functional Attributes of Ioxitalamic Acid

PropertySpecificationFunctional Implication
Chemical ClassIonic monomerDissociates into charged particles in solution
Iodine ContentTri-iodinated benzene coreProvides radiopacity for X-ray absorption
Osmolality Range1,500–1,800 mOsm/kgSlows intestinal transit for prolonged imaging
Primary Administration RouteOral/rectalMinimizes systemic exposure

Key Milestones in Regulatory Approvals

Ioxitalamic acid achieved significant regulatory recognition in 1995 when Health Canada approved its salts—ioxitalamate sodium and meglumine—marketed under the brand name Telebrix (Liebel-Flarshem Canada Inc.). This authorization sanctioned its use for digestive tract imaging via computed tomography (CT) or conventional gastroduodenal radiography, specifically when barium sulfate was contraindicated [1] [5].

Notably, regulatory filings emphasized strict contraindications against intravascular administration due to its high osmolality, which could provoke renal toxicity or hemodynamic instability. Post-approval reviews, including a 2015 assessment, confirmed its continued market availability in Canada and select global regions (e.g., Thailand, Turkey), though it never secured FDA approval in the United States [1] [2] [5]. Regulatory documents further classified it under the ATC code V08AA05 (iodinated contrast media for X-ray), cementing its status as a diagnostic agent [1] [9].

Comparative Analysis with Subsequent Generations of Iodinated Agents

Ioxitalamic acid’s pharmacological profile starkly contrasts with later generations of iodinated agents, primarily due to innovations aimed at reducing osmolality and improving safety.

Generational Evolution

  • First Generation (High-Osmolar Ionic Monomers):Agents like ioxitalamic acid and diatrizoate delivered high iodine content but at the cost of extreme hypertonicity. Their ionic nature necessitated counterions (e.g., sodium, meglumine), increasing particle concentration and osmolality [3] [9].

  • Second Generation (Low-Osmolar Non-Ionic Monomers):Introduced in the 1980s, non-ionic agents (e.g., iohexol, iopamidol) eliminated carboxyl groups, preventing dissociation in solution. This reduced osmolality to 500–850 mOsm/kg while maintaining iodine efficacy, enabling safer intravascular use [3] [4] [9].

  • Third Generation (Iso-Osmolar Non-Ionic Dimers):Iodixanol (a dimeric molecule) achieved near-isotonicity (≈290 mOsm/kg) by consolidating six iodine atoms per molecule without increasing particle count. This minimized osmotic stress during procedures like coronary angiography [3] [8].

Table 2: Generational Comparison of Iodinated Contrast Media

ParameterIoxitalamic Acid (1st Gen)Iohexol (2nd Gen)Iodixanol (3rd Gen)
Chemical NatureIonic monomerNon-ionic monomerNon-ionic dimer
Osmolality (mOsm/kg)1,500–1,800520–780290
Iodine Atoms per Molecule336
Primary ApplicationsGastrointestinal CTIntravascular/CTAngiography, CT

Clinical Niche and Limitations

Ioxitalamic acid retained utility in enteric CT studies due to its slow luminal transit and fecal excretion—properties amplified by high osmolality. However, its inability to mitigate renal toxicity or vascular side effects relegated it to niche applications, eclipsed by low-osmolality agents for vascular/interventional procedures [1] [3] [6]. Modern guidelines reserve high-osmolality agents for non-vascular routes, acknowledging their cost-effectiveness but emphasizing patient selection to avoid complications [3] [9].

Properties

CAS Number

28179-44-4

Product Name

Ioxitalamic acid

IUPAC Name

3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid

Molecular Formula

C12H11I3N2O5

Molecular Weight

643.94 g/mol

InChI

InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)

InChI Key

OLAOYPRJVHUHCF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I

Solubility

Soluble

Synonyms

5-acetamido-N-(2- hydroxyethyl)-2,4,6-triiodoisophthalamic acid
Agelix
ioxitalamic acid
ioxitalamic acid, sodium salt
ioxithalamate
sodium ioxithalamate
Telebrix
Telebrix 38
Vasobrix

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.